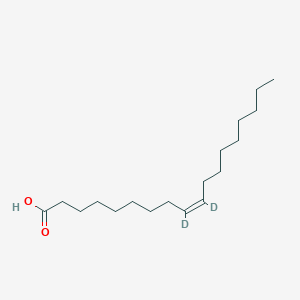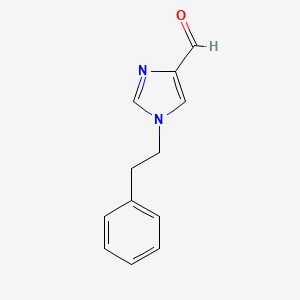
(Z)-9,10-dideuteriooctadec-9-enoic acid
Übersicht
Beschreibung
(Z)-9,10-dideuteriooctadec-9-enoic acid, also known as (Z)-9-dideuterio-18:1, is a polyunsaturated fatty acid that belongs to the omega-3 family of fatty acids. It is a monounsaturated fatty acid with two deuterium atoms at C-9 and C-10 positions. This fatty acid is found naturally in some marine organisms, such as fish and algae, and can also be produced synthetically. It has been studied for its potential therapeutic applications in the treatment of a variety of conditions, including cardiovascular disease, diabetes, and cancer.
Wissenschaftliche Forschungsanwendungen
- Research Findings :
- Research Findings :
- Research Findings :
- Research Findings :
- Research Findings :
- Research Findings :
Lipogenic Differentiation in Skeletal Muscle Satellite Cells
Survival and Growth Enhancement in Aquatic Organisms
Dermal Delivery for Skin Malignancies
Anti-Inflammatory Properties
Neuroprotection and Brain Health
Cardiovascular Health
Wirkmechanismus
Target of Action
Oleic acid-d2, also known as (Z)-9,10-dideuteriooctadec-9-enoic acid or Oleic acid(d2), is a deuterium-labeled form of Oleic acid . Oleic acid is an abundant monounsaturated fatty acid . The primary target of Oleic acid-d2 is the Na+/K+ ATPase , an enzyme that plays a crucial role in maintaining the electrochemical gradient across the cell membranes .
Mode of Action
Oleic acid-d2 interacts with its target, the Na+/K+ ATPase, by acting as an activator . This interaction leads to the upregulation of the expression of genes causing fatty acid oxidation (FAO) via the deacetylation of Peroxisome proliferator-activated receptor γ coactivator 1α (PGC1α) by PKA-dependent activation of the SIRT1-PGC1α complex .
Biochemical Pathways
The interaction of Oleic acid-d2 with Na+/K+ ATPase affects the fatty acid oxidation (FAO) pathway . This interaction leads to the upregulation of genes involved in FAO, which is achieved through the deacetylation of PGC1α by the PKA-dependent activation of the SIRT1-PGC1α complex . This process results in increased FAO, which plays a crucial role in energy production and lipid metabolism .
Pharmacokinetics
It is known that the incorporation of stable heavy isotopes of hydrogen (deuterium) into drug molecules, as in the case of oleic acid-d2, can affect the pharmacokinetic and metabolic profiles of drugs . This deuteration has gained attention because of its potential to improve the bioavailability and metabolic stability of drugs .
Result of Action
The activation of Na+/K+ ATPase by Oleic acid-d2 and the subsequent upregulation of genes involved in FAO can have several molecular and cellular effects. For instance, it can lead to increased energy production and improved lipid metabolism . Moreover, Oleic acid has been shown to have the ability to regulate the expression of E-selectin and sICAM, which are involved in inflammation and endothelial dysfunction .
Eigenschaften
IUPAC Name |
(Z)-9,10-dideuteriooctadec-9-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i9D,10D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPPMHVWECSIRJ-FGFBQCSHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/CCCCCCCC(=O)O)/CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-9,10-dideuteriooctadec-9-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl](/img/structure/B3145291.png)
![(3R,5R,8S,10S,13S,14S)-3-Hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,10,12,13,14,15,16-tetradecahydro-17H-cyclopenta[A]phenanthren-17-one](/img/structure/B3145294.png)

![6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B3145309.png)